![molecular formula C18H23N5O2S B2786609 4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 746605-80-1](/img/structure/B2786609.png)

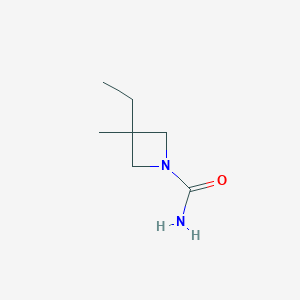

4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

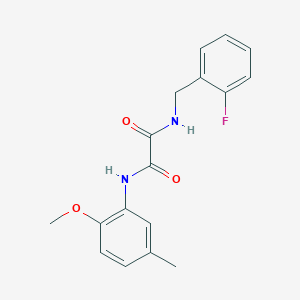

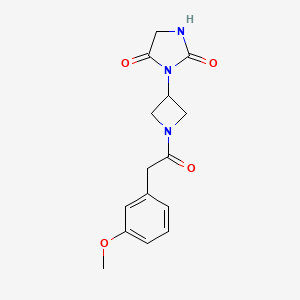

This compound is a derivative of 4,5-dihydro-1,2,4-triazin-6(1H)-ones . It is not intended for human or veterinary use and is available for research use only. The molecular formula is C18H23N5O2S and the molecular weight is 373.48.

Synthesis Analysis

The synthesis of 4,5-dihydro-1,2,4-triazin-6(1H)-ones involves (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations, and miscellaneous methods . For example, condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane provided a series of N-arylpiperazinylbutyl derivatives . A similar strategy employing alkoxycarbonyl-functionalized thioamides was also applied for preparation of polycyclic 4,5-dihydro-1,2,4-triazinones .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5-dihydro-1,2,4-triazin-6(1H)-one scaffold . It has a benzylpiperidin-1-yl group and a sulfanyl group attached to the triazine ring.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and annulations . The condensation of resin-supported thioamides with hydrazine monohydrate is one example .Physical And Chemical Properties Analysis

This compound is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Mechanism of Action

Target of Action

It contains a 4-benzylpiperidine moiety , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound likely interacts with its targets by binding to the active sites, leading to changes in the targets’ functions. For instance, 4-benzylpiperidine, a component of the compound, has been shown to function as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Biochemical Pathways

Given the known actions of 4-benzylpiperidine, it can be inferred that the compound may influence the monoaminergic system, affecting the synthesis, release, and degradation of monoamines .

Pharmacokinetics

4-benzylpiperidine is known to have a fast onset of action and a short duration , which may suggest rapid absorption, distribution, metabolism, and excretion.

Result of Action

Compounds containing a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, similar to the queried compound, have shown good antimicrobial activities against test microorganisms .

properties

IUPAC Name |

4-amino-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S/c1-13-17(25)23(19)18(21-20-13)26-12-16(24)22-9-7-15(8-10-22)11-14-5-3-2-4-6-14/h2-6,15H,7-12,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCMGRLPYALMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)

![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)

![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)

![1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B2786549.png)